molecular formula C13H15N3O5S2 B2386270 ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate CAS No. 899734-63-5

ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate

Cat. No.: B2386270
CAS No.: 899734-63-5
M. Wt: 357.4
InChI Key: UEIZFUXSPAMZDU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C13H15N3O5S2 and its molecular weight is 357.4. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H21N3O5S2C_{20}H_{21}N_{3}O_{5}S_{2}, with a molecular weight of approximately 447.5 g/mol. The structure features a benzothiadiazine core with various functional groups that contribute to its chemical reactivity and biological activity.

Pharmacological Activities

1. Antimicrobial Activity
Research indicates that derivatives of benzothiadiazine compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains in vitro. For example, studies have demonstrated its potential against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

2. Anticancer Activity
Benzothiadiazine derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .

3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 25 to 100 µg/mL .
Anticancer Evaluation Induced apoptosis in MDA-MB-231 cells with an IC50 value of 15 µM .
Anti-inflammatory Research Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by up to 50%.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammation and cancer progression.
  • Cell Signaling Pathways : It modulates key signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses and tumorigenesis.

Properties

IUPAC Name

ethyl 2-[[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S2/c1-2-21-12(18)7-14-11(17)8-22-13-15-9-5-3-4-6-10(9)23(19,20)16-13/h3-6H,2,7-8H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIZFUXSPAMZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NS(=O)(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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